2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting from 2,4-dimethylthiazole, the compound is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Pyridazine ring synthesis: The pyridazine ring is formed through the reaction of appropriate precursors under specific conditions such as heating with a catalyst.
Thioether formation: The thiazole and pyridazine rings are linked via a thioether bond, often using thiol reagents and coupling agents.
Acetamide formation:
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether or aromatic rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, palladium on carbon (Pd/C) for hydrogenation.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds like 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide can be used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Agriculture: Potential use as agrochemicals or pesticides.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
- 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-6-4-3-5-12(13)18/h3-8H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCZCOCQNCYDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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